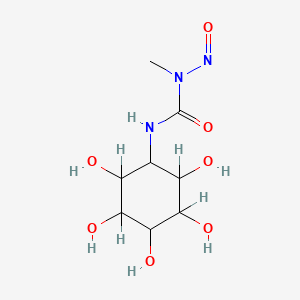
Hexacyclo(4.4.0.02,5.03,9.04,8.07,10)decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexacyclo(4.4.0.02,5.03,9.04,8.07,10)decane, also known as Pentaprismane, is a polycyclic hydrocarbon with the molecular formula C10H10. This compound is characterized by its unique structure, which consists of six interconnected cyclohexane rings. It is a highly strained molecule due to the angular strain and torsional strain present in its structure .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hexacyclo(4.4.0.02,5.03,9.04,8.07,10)decane typically involves multiple steps, starting from simpler organic compounds. One common method involves the cyclization of appropriate precursors under specific conditions to form the desired polycyclic structure. The reaction conditions often require the use of strong acids or bases, high temperatures, and sometimes catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound is less common due to the complexity and cost associated with its synthesis. advancements in synthetic chemistry may lead to more efficient and cost-effective methods in the future .
Analyse Des Réactions Chimiques
Types of Reactions
Hexacyclo(4.4.0.02,5.03,9.04,8.07,10)decane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: Substitution reactions, particularly electrophilic and nucleophilic substitutions, can occur at specific positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alkanes or alcohols .
Applications De Recherche Scientifique
Hexacyclo(4.4.0.02,5.03,9.04,8.07,10)decane has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of strain on chemical reactivity and stability.
Biology: Investigated for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Explored for its potential therapeutic properties and as a scaffold for drug design.
Industry: Utilized in the development of new materials with unique properties due to its strained structure.
Mécanisme D'action
The mechanism by which Hexacyclo(4.4.0.02,5.03,9.04,8.07,10)decane exerts its effects is primarily related to its highly strained structure. The strain in the molecule makes it more reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cubane: Another highly strained polycyclic hydrocarbon with a cubic structure.
Dodecahedrane: A polycyclic hydrocarbon with a dodecahedral structure.
Tetrahedrane: A polycyclic hydrocarbon with a tetrahedral structure.
Uniqueness
Hexacyclo(4.4.0.02,5.03,9.04,8.07,10)decane is unique due to its specific arrangement of six interconnected cyclohexane rings, which imparts significant strain and reactivity.
Propriétés
Numéro CAS |
4572-17-2 |
|---|---|
Formule moléculaire |
C10H10 |
Poids moléculaire |
130.19 g/mol |
Nom IUPAC |
hexacyclo[4.4.0.02,5.03,9.04,8.07,10]decane |
InChI |
InChI=1S/C10H10/c1-2-5-3(1)7-8-4(1)6(2)10(8)9(5)7/h1-10H |
Clé InChI |
TXSUZIHPJIZTJT-UHFFFAOYSA-N |
SMILES canonique |
C12C3C4C1C5C2C6C3C4C56 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


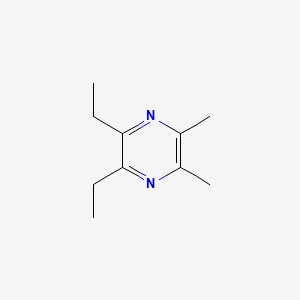
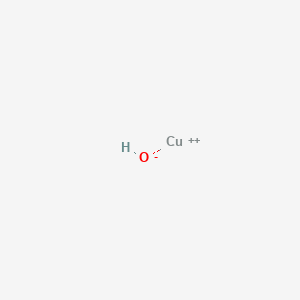
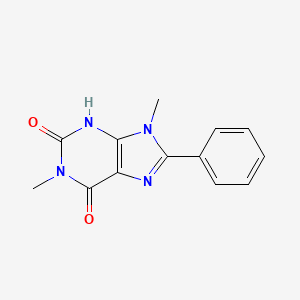
![ethyl 2-[[2-(N-(4-ethoxyphenyl)sulfonyl-4-methylanilino)acetyl]amino]benzoate](/img/structure/B14156184.png)
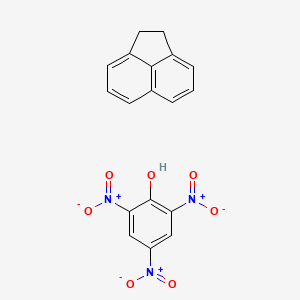

![ethyl 5-bromo-3-[(piperidin-1-ylacetyl)amino]-1H-indole-2-carboxylate](/img/structure/B14156210.png)
![1-(4-Methoxy-2-methylphenyl)-3-[4-(trifluoromethyl)-2-thiazolyl]urea](/img/structure/B14156215.png)
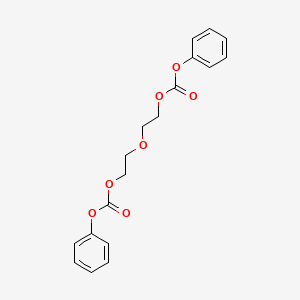
![2-[(4-Methoxyphenyl)amino]-2-phenylcyclohexanone](/img/structure/B14156234.png)
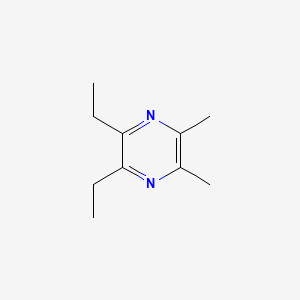
![Bicyclo[2.2.0]hexane](/img/structure/B14156240.png)
